molecular formula C18H18ClN5O3 B6485332 5-amino-1-(3-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899949-78-1

5-amino-1-(3-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6485332
CAS No.: 899949-78-1
M. Wt: 387.8 g/mol
InChI Key: MXVPWVDJNYYKTF-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(3-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chloro-2-methylphenyl group at the 1-position and a 3,5-dimethoxyphenyl carboxamide moiety at the 4-position. This scaffold is structurally analogous to several bioactive triazole derivatives reported in medicinal chemistry, particularly those targeting cancer, microbial resistance, and ion channel modulation .

Properties

IUPAC Name

5-amino-1-(3-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-10-14(19)5-4-6-15(10)24-17(20)16(22-23-24)18(25)21-11-7-12(26-2)9-13(8-11)27-3/h4-9H,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVPWVDJNYYKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(3-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19_{19}H20_{20}ClN5_5O3_3 and a molecular weight of 387.8 g/mol. Its structure includes a triazole ring, which is crucial for its biological activity.

The biological activity of this compound has been primarily investigated in the context of its anti-parasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibits potent activity through:

  • Inhibition of Parasite Growth : The compound has shown significant suppression of parasite burden in infected VERO cells with a pEC50 greater than 6, indicating high potency against the parasite .
  • Selectivity : It demonstrates over 100-fold selectivity against VERO and HepG2 cells, suggesting minimal toxicity to human cells .

Structure-Activity Relationships (SAR)

Research has highlighted the importance of specific functional groups in enhancing the biological activity of this compound:

  • Amino Group : The presence of the amino group is critical for maintaining bioactive conformation and interaction with the target .
  • Substituent Positioning : Variations in substituents on the aromatic rings significantly affect potency. For instance, fluorination at specific positions can enhance activity by up to seven-fold .

Table 1: Structure-Activity Relationship Highlights

ModificationEffect on Activity
Amino group replacementInactive
Fluorination (meta/para)Increased potency
Fluorination (ortho)Decreased potency

Therapeutic Potential

The compound's promising anti-parasitic properties suggest potential applications beyond Chagas disease:

  • Anti-inflammatory Activity : Recent studies indicate that derivatives of triazole compounds exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .

Table 2: Anti-inflammatory Activity

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

Case Studies

  • Chagas Disease Model : In a murine model for Chagas disease, administration of the compound resulted in significant reductions in parasite load compared to untreated controls, demonstrating its potential as a therapeutic option .
  • Safety Profile Assessment : Comprehensive assessments have shown that while the compound exhibits potent anti-parasitic activity, it maintains a favorable safety profile with minimal psychotomimetic effects compared to other compounds in its class .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and death .

Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Triazoles are known to disrupt fungal cell membranes and inhibit the synthesis of ergosterol, a vital component of fungal cells. This mechanism makes them valuable in treating fungal infections .

Agricultural Applications

Fungicides
Due to their antifungal properties, triazole compounds are widely used as fungicides in agriculture. They help in controlling plant diseases caused by fungi, thereby enhancing crop yield and quality. The specific compound may serve as a lead structure for developing new fungicides with improved efficacy and reduced environmental impact .

Material Science

Polymer Chemistry
Triazole compounds like 5-amino-1-(3-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide are explored for their potential applications in polymer chemistry. They can be utilized as cross-linking agents or stabilizers in polymer formulations, contributing to enhanced mechanical properties and thermal stability of materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The study focused on the structure-activity relationship (SAR) of these compounds and identified key functional groups necessary for enhancing anticancer activity .

Case Study 2: Antifungal Efficacy

In another research article from Pest Management Science, the effectiveness of a series of triazole compounds was evaluated against common agricultural fungal pathogens. The results indicated that modifications to the triazole ring could significantly enhance antifungal potency while minimizing phytotoxicity .

Summary Table of Applications

Application AreaSpecific UseReference
PharmaceuticalAnticancer agent
Antimicrobial agent
AgriculturalFungicide
Material ScienceCross-linking agent

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its 5-amino-1,2,3-triazole-4-carboxamide core with several derivatives, differing primarily in the substituents on the triazole ring. Key structural comparisons include:

Compound Name / ID R1 (1-position) R2 (4-position) Molecular Weight Key Structural Features
Target Compound 3-chloro-2-methylphenyl 3,5-dimethoxyphenyl 416.86 g/mol Chloro and methyl enhance lipophilicity; methoxy groups improve solubility
GNE551 (6X2J) (4-bromo-2-fluorophenyl)methyl 2,5-dimethoxyphenyl 451.28 g/mol Bromo and fluoro substituents may increase halogen bonding; dimethoxy enhances π-stacking
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl 376.25 g/mol Dichlorophenyl enhances electron-withdrawing effects; methyl improves metabolic stability
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide carbamoylmethyl Variable (e.g., aryl groups) ~250–400 g/mol Carbamoylmethyl linker facilitates β-turn mimicry; modular synthesis for diverse R2 groups

Key Observations :

  • Halogen substituents (Cl, Br, F) in analogs like GNE551 and dichlorophenyl derivatives enhance binding to hydrophobic pockets in enzymes or receptors .
  • The 3-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric bulk, which may optimize blood-brain barrier penetration compared to bulkier substituents .
Physicochemical Properties
  • Solubility: Methoxy groups in the target compound improve aqueous solubility compared to non-polar analogs like dichlorophenyl derivatives.
  • Metabolic Stability : Methyl and methoxy groups may reduce oxidative metabolism, extending half-life compared to halogenated analogs prone to dehalogenation .

Preparation Methods

Triazole Core Formation

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective synthesis of 1,4-disubstituted triazoles. For the target compound, 3-chloro-2-methylphenyl azide reacts with ethyl propiolate under Cu(I) catalysis to yield 1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (Fig. 1A). Key parameters include:

  • Catalyst : CuI (5 mol%) in acetonitrile

  • Temperature : 25–40°C for 12–24 hours

  • Yield : 68–75% after column chromatography

Amino Group Introduction

Post-cycloaddition, the ester intermediate undergoes hydrolysis to the carboxylic acid using NaOH (2M, 60°C, 4h). Subsequent nitration at position 5 via HNO3/H2SO4 (0°C, 1h) introduces a nitro group, which is reduced to an amine using H2/Pd-C (1 atm, 25°C, 6h).

Dimroth Rearrangement Strategy

Precursor Synthesis

Starting with 1-(3-chloro-2-methylphenyl)-5-thiomethyl-1H-1,2,3-triazole-4-carboxylate , the Dimroth rearrangement in basic media (K2CO3/DMSO, 50°C, 8h) relocates the thiomethyl group to position 4, generating the 5-amino derivative.

Reaction Optimization

  • Base : K2CO3 (3 equiv)

  • Solvent : DMSO (anhydrous)

  • Yield : 82% after acid precipitation

β-Ketoester Cyclization Route

Triazole Formation

3-Chloro-2-methylphenyl azide reacts with ethyl 3-oxo-4-phthalimidobutyrate in DMSO/K2CO3 (40°C, 12h) to form 1-(3-chloro-2-methylphenyl)-5-phthalimido-1H-1,2,3-triazole-4-carboxylate . Deprotection with hydrazine (EtOH, reflux, 3h) liberates the 5-amino group.

Carboxamide Coupling

The carboxylic acid intermediate is activated with HOBt/HBTU and coupled with 3,5-dimethoxyaniline in DMF (0°C → 25°C, 12h).

ParameterValue
Coupling AgentHBTU (1.2 equiv)
BaseDIPEA (3 equiv)
Yield74%

Post-Synthetic Modification

Nitro Reduction

1-(3-Chloro-2-methylphenyl)-5-nitro-1H-1,2,3-triazole-4-carboxylic acid is reduced using SnCl2/HCl (70°C, 2h) to the 5-amino derivative.

Amidation

The acid is converted to the acyl chloride (SOCl2 , reflux, 2h) and reacted with 3,5-dimethoxyaniline in THF (0°C, 1h).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 3H, aryl-H), 6.82 (d, 2H, OCH3-C6H3), 3.79 (s, 6H, OCH3).

  • HRMS : [M+H]+ calcd. 486.1421, found 486.1418.

Purity Assessment

HPLC (C18, MeCN/H2O 70:30): 99.2% purity.

Scale-Up Considerations

Continuous Flow Synthesis

Adopting microreactor technology for CuAAC improves heat transfer and reduces reaction time (2h vs. 24h).

Solvent Recycling

DMSO and acetonitrile are recovered via distillation (≥90% efficiency), lowering production costs.

Challenges and Solutions

Regioselectivity

CuAAC exclusively yields 1,4-disubstituted triazoles, necessitating post-synthetic modifications for 5-amino placement.

Amino Group Stability

Protection with Boc groups during coupling prevents undesired side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
CuAAC + Reduction6898.5Moderate
Dimroth Rearrangement8299.2High
β-Ketoester Route7498.8Low

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 5-amino-1-(3-chloro-2-methylphenyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Answer: A robust synthesis protocol involves:

  • Stepwise Condensation: Reacting substituted anilines (e.g., 3-chloro-2-methylaniline) with isocyanides (e.g., 3,5-dimethoxyphenyl isocyanide) to form intermediates like carboximidoyl chlorides .
  • Cyclization: Using sodium azide (NaN₃) under controlled temperatures (0–5°C) to form the triazole core, followed by reflux in tetrahydrofuran (THF) for 2–4 hours .
  • Purification: Employing column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the final product .
    • Critical Parameters: Monitor reaction pH to avoid side products (e.g., over-alkylation) and use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. How can spectroscopic techniques (NMR, MS, IR) characterize this compound’s structural integrity?

  • Answer:

  • ¹H/¹³C NMR: Identify substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirm triazole ring formation (C=O carboxamide at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., ~408.5 g/mol) and fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups) .
  • IR Spectroscopy: Detect key functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What strategies optimize solubility and stability for in vitro assays?

  • Answer:

  • Solubility Enhancement: Use co-solvents (DMSO:PBS mixtures) or surfactants (Tween-80) at concentrations <1% to avoid cytotoxicity .
  • Stability Testing: Conduct pH-dependent degradation studies (pH 2–9) and monitor via HPLC over 24–72 hours to identify optimal storage conditions (e.g., -20°C in anhydrous DMSO) .

Advanced Research Questions

Q. How can researchers investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains), focusing on hydrogen bonding with the triazole’s NH₂ group and hydrophobic interactions with chlorophenyl substituents .
  • Enzyme Inhibition Assays: Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) under varying ATP concentrations to assess competitive/non-competitive inhibition .
  • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (kₒₙ/kₒff) to immobilized targets, ensuring buffer compatibility (e.g., 0.005% P20 surfactant to reduce non-specific binding) .

Q. How to resolve contradictions in reported bioactivity data across different studies?

  • Answer:

  • Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations, which may alter IC₅₀ values by 10–50% .
  • Solubility Reassessment: Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which can artificially reduce apparent activity .
  • Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions and normalize data .

Q. What computational approaches predict this compound’s pharmacokinetic and toxicological profiles?

  • Answer:

  • QSAR Modeling: Train models on triazole derivatives to predict ADMET properties (e.g., LogP ~3.2, CYP3A4 inhibition risk) using descriptors like topological polar surface area (TPSA) .
  • Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories in lipid bilayers to assess blood-brain barrier permeability, focusing on interactions with phospholipid headgroups .

Q. How can structural modifications improve selectivity for therapeutic targets?

  • Answer:

  • Substituent Screening: Replace 3-chloro-2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets in target proteins .
  • Prodrug Design: Introduce ester linkages at the carboxamide group to improve oral bioavailability, followed by enzymatic cleavage studies in simulated gastric fluid .

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